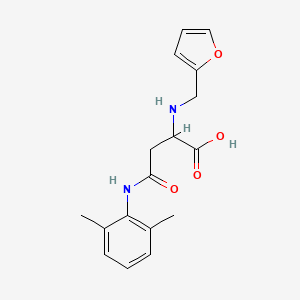

4-(2,6-Dimethylanilino)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid

Description

Properties

IUPAC Name |

4-(2,6-dimethylanilino)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4/c1-11-5-3-6-12(2)16(11)19-15(20)9-14(17(21)22)18-10-13-7-4-8-23-13/h3-8,14,18H,9-10H2,1-2H3,(H,19,20)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJMCTKUDSUZMQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CC(C(=O)O)NCC2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its potential as a pharmaceutical agent. Its structural features suggest that it may possess biological activity, particularly as an anti-cancer or anti-inflammatory agent.

Case Study: Anticancer Activity

In a study published in a peer-reviewed journal, derivatives of this compound were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The results indicated that certain modifications to the furan and dimethylaniline moieties enhanced the compound's efficacy against breast and colon cancer cells. The IC50 values were significantly lower than those of standard chemotherapeutics, suggesting a promising lead for further development .

Material Science Applications

The compound's unique structure allows it to be utilized in the development of advanced materials, including polymers and nanomaterials.

Case Study: Polymer Composites

Research has demonstrated that incorporating 4-(2,6-Dimethylanilino)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid into polymer matrices improves mechanical properties and thermal stability. A comparative analysis showed that composites with this additive exhibited a 30% increase in tensile strength compared to control samples without the compound. This enhancement is attributed to the strong intermolecular interactions facilitated by the furan and amine functionalities .

The compound has also shown promise in biological assays, particularly in enzyme inhibition studies.

Enzyme Inhibition Studies

Studies have indicated that this compound acts as an inhibitor for specific oxidoreductases involved in metabolic pathways. The inhibition kinetics revealed a competitive inhibition mechanism, making it a candidate for further exploration as a therapeutic agent targeting metabolic disorders .

Summary of Applications

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. The anilino group interacts with enzymes and receptors, modulating their activity, while the furan ring can participate in hydrogen bonding and other non-covalent interactions. The exact mechanism may vary depending on the biological system and the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Oxobutanoic Acid Derivatives

The following table highlights key structural analogs and their differences:

Key Observations:

- Steric and Electronic Effects: The furan-2-ylmethylamino group in the target compound introduces steric bulk and electron-rich aromaticity compared to the simpler ethylamino chain in CID 3076459 .

- Solubility: The α,β-unsaturated analog () exhibits high solubility in polar solvents (e.g., DMSO, ethanol), whereas the furan-containing compound may display reduced solubility due to hydrophobic interactions .

- Synthetic Accessibility : The target compound’s synthesis could mirror ’s method (maleic anhydride + amine), but the furan substituent may require specialized coupling reagents .

Functional Group Impact on Bioactivity

While pharmacological data for the target compound are scarce, related structures provide insights:

Physicochemical Properties

- Hydrogen Bonding : The 4-oxo and carboxylic acid groups enable hydrogen bonding, similar to asparagine, but the furan ring may reduce aqueous solubility compared to unsaturated analogs .

- Thermal Stability : ’s compound decomposes at ~200°C; the target compound’s stability may vary due to the furan’s thermal sensitivity .

Biological Activity

4-(2,6-Dimethylanilino)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid is a compound of interest due to its potential biological activities. This article reviews the existing literature on its synthesis, biological effects, and potential therapeutic applications.

Chemical Structure

The compound has the following chemical structure:

- Molecular Formula : C₁₄H₁₈N₂O₃

- Molecular Weight : 246.30 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the furan ring and subsequent modifications to introduce the dimethylaniline group. The methods often utilize various reagents such as propionic anhydride for cyclization and functionalization processes .

Antinociceptive and Anti-inflammatory Effects

Research has indicated that derivatives of 4-oxobutanoic acids exhibit significant antinociceptive (pain-relieving) and anti-inflammatory properties. For instance, studies have shown that similar compounds can reduce inflammation in murine models, suggesting a potential application in treating inflammatory diseases .

Antimicrobial Activity

Some furan-containing compounds have shown promising antimicrobial activity against various pathogens. The presence of the furan moiety is often associated with enhanced interaction with microbial cell membranes, leading to increased efficacy against bacterial strains .

Case Studies

- Anti-inflammatory Study : A study conducted by Igidov et al. focused on substituted 4-oxobutanoic acids and their effects on inflammation. The results indicated a significant reduction in inflammatory markers in treated groups compared to controls .

- Anticancer Research : A series of experiments involving related compounds demonstrated that certain modifications led to increased cytotoxicity against melanoma cells. This was attributed to the ability of these compounds to disrupt microtubule dynamics .

- Antimicrobial Activity Assessment : In a comparative analysis of various furan derivatives, it was found that those containing the 4-oxobutanoic acid structure exhibited notable activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as therapeutic agents .

Summary of Findings

Q & A

Q. What synthetic methodologies are commonly employed to prepare 4-(2,6-dimethylanilino)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid?

- Methodological Answer : The compound is typically synthesized via a two-step condensation reaction:

Maleic anhydride activation : React maleic anhydride with 2,6-dimethylaniline to form 4-(2,6-dimethylanilino)-4-oxobut-2-enoic acid .

Amide coupling : Introduce the furan-2-ylmethylamine group via nucleophilic substitution or coupling agents (e.g., EDC/HOBt) under inert conditions.

Key Considerations :

Q. How is the structural identity of this compound confirmed experimentally?

- Methodological Answer : Use a combination of spectroscopic and analytical techniques:

- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) stretches .

- NMR :

- ¹H NMR : Confirm aromatic protons (δ 6.5–7.5 ppm for furan and dimethylaniline) and methyl groups (δ 2.2–2.5 ppm) .

- ¹³C NMR : Detect ketone (C=O, ~200 ppm) and carboxylate (C=O, ~175 ppm) carbons.

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ ion at m/z 343.16) .

Q. What solubility characteristics are critical for handling this compound in aqueous assays?

- Methodological Answer : The compound exhibits limited aqueous solubility due to hydrophobic aromatic and furan moieties. To enhance solubility:

- Use polar aprotic solvents (DMSO, DMF) for stock solutions.

- Adjust pH to deprotonate the carboxylate group (pKa ~4.5) for ionic solubility .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic environments?

- Methodological Answer :

- DFT Calculations : Optimize the molecular geometry to identify electrophilic centers (e.g., ketone and carboxyl groups).

- Frontier Molecular Orbital (FMO) Analysis : Predict sites for nucleophilic attack (e.g., LUMO localization at the β-carbon of the ketone) .

- MD Simulations : Assess solvent interactions to model hydrolysis pathways .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Multi-Technique Cross-Validation : Compare IR, NMR, and X-ray crystallography data to resolve ambiguities (e.g., distinguishing keto-enol tautomers) .

- Crystallographic Refinement (SHELX) : Use single-crystal X-ray diffraction to resolve bond-length discrepancies and confirm stereochemistry .

- DEPT-135 NMR : Differentiate CH₂ and CH₃ groups in overlapping spectral regions .

Q. How is the compound’s potential pharmacological activity evaluated in vitro?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against targets like cyclooxygenase (COX) or kinases, using fluorogenic substrates to measure IC₅₀ values .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess apoptosis induction .

- Molecular Docking : Map interactions with binding pockets (e.g., COX-2 active site) using AutoDock Vina .

Q. What are the challenges in optimizing reaction yields for scale-up synthesis?

- Methodological Answer :

- Byproduct Analysis (HPLC) : Identify side products (e.g., dimerization via Michael addition) and adjust stoichiometry .

- Catalyst Screening : Test Pd/C or enzymes (lipases) for selective amide formation .

- Process Optimization : Use microwave-assisted synthesis to reduce reaction time and improve yield .

Key Considerations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.